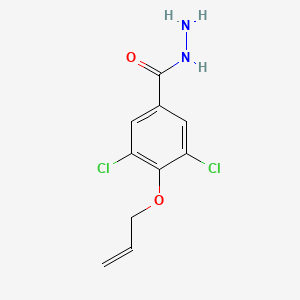
Pentanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is an organic compound with the molecular formula C19H22N2O3 It is a derivative of pentanoic acid and features an azo group (-N=N-) linking two aromatic rings, one of which is substituted with an ethoxy group (-OCH2CH3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester typically involves the following steps:
Diazotization: The starting material, 4-ethoxyaniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with phenol in an alkaline medium to form the azo compound.
Esterification: The resulting azo compound is esterified with pentanoic acid in the presence of a catalyst such as sulfuric acid (H2SO4) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Conditions typically involve the use of electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds or amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Pentanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of azo compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo specific chemical reactions.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mécanisme D'action
The mechanism of action of pentanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester involves its ability to undergo various chemical reactions due to the presence of the azo group and ester functionality. The azo group can participate in redox reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with molecular targets in biological systems, such as enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanoic acid, phenyl ester: Similar structure but lacks the azo group.
4-((4-ethoxyphenyl)azo)benzoic acid: Similar structure but with a carboxylic acid group instead of the ester group.
4-((4-ethoxyphenyl)azo)phenol: Similar structure but with a hydroxyl group instead of the ester group.
Uniqueness
Pentanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is unique due to the combination of the azo group and ester functionality, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
20730-67-0 |
|---|---|
Formule moléculaire |
C19H22N2O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
[4-[(4-ethoxyphenyl)diazenyl]phenyl] pentanoate |
InChI |
InChI=1S/C19H22N2O3/c1-3-5-6-19(22)24-18-13-9-16(10-14-18)21-20-15-7-11-17(12-8-15)23-4-2/h7-14H,3-6H2,1-2H3 |
Clé InChI |
LYMAPPPYTSLWDN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)
![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)

![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)

![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)
![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)







